molecular formula C24H23N5O2S B3610613 N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618426-92-9

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3610613
CAS No.: 618426-92-9
M. Wt: 445.5 g/mol
InChI Key: SARYHHMXFYERQI-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule based on a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold, a class of compounds renowned for their diverse biomedical potential . This particular acetamide derivative is of significant interest in medicinal chemistry and pharmacological research, primarily for the investigation of metabolic diseases. Compounds with this core structure are investigated for their potential role as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a key therapeutic target for conditions such as type 2 diabetes, metabolic syndrome, and obesity . The molecular design integrates a pyridinyl group and a benzyloxyphenyl acetamide moiety linked via a sulfanyl bridge, which may contribute to its binding affinity and selectivity. Researchers utilize this compound to study intracellular enzyme mechanisms and to explore new pathways in drug discovery . The synthesis typically involves S-alkylation of the precursor triazole-3-thiol in an alkaline medium, followed by amidation, with characterization confirmed by techniques such as NMR spectroscopy and mass spectrometry . This product is intended for non-human research purposes only. It is not approved for therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-2-29-23(19-12-14-25-15-13-19)27-28-24(29)32-17-22(30)26-20-8-10-21(11-9-20)31-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARYHHMXFYERQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618426-92-9
Record name N-[4-(BENZYLOXY)PHENYL]-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Biological Activity

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the CAS number 1243093-18-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic effects, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure

The molecular formula of this compound is C24H23N5O2S. The structure includes a benzyloxy group and a triazole moiety, which are significant for its biological activity.

1. Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, a review highlighted the inhibitory potential of various triazole derivatives against cyclooxygenase (COX) enzymes. The IC50 values for some derivatives were reported as follows:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0334.4 ± 0.10
4dNot specified23.8 ± 0.20

These results suggest that compounds with similar structures can effectively inhibit COX enzymes involved in inflammatory processes .

2. Anticancer Activity

The anticancer potential of triazole-containing compounds has been explored through various screening methods against cancer cell lines. A study identified several derivatives with significant cytotoxic effects on multicellular spheroids, indicating their potential as anticancer agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of COX Enzymes : Similar compounds have shown to suppress the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
  • Induction of Apoptosis : Triazole derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Case Study: In Vivo Anti-inflammatory Effects

In vivo studies using carrageenan-induced paw edema models demonstrated that certain triazole derivatives exhibited anti-inflammatory effects comparable to established drugs like indomethacin and celecoxib . The effective doses (ED50) were calculated for these compounds:

CompoundED50 (μM)
Compound A11.60
Compound B8.23
Compound C9.47

These findings underscore the therapeutic potential of triazole derivatives in managing inflammatory conditions.

Case Study: Anticancer Screening

A multicentric study screened various triazole compounds against different cancer cell lines and reported promising results in terms of cytotoxicity and inhibition of tumor growth . The study utilized both in vitro assays and in vivo models to validate the anticancer efficacy.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies indicate that compounds similar to N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit notable anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Inhibition of COX Enzymes

The following table summarizes the IC50 values for various triazole derivatives against COX enzymes:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0334.4 ± 0.10

These results suggest that triazole derivatives can effectively inhibit COX enzymes involved in inflammatory processes.

Case Study: In Vivo Anti-inflammatory Effects

In vivo studies using carrageenan-induced paw edema models demonstrated that certain triazole derivatives exhibited anti-inflammatory effects comparable to established drugs like indomethacin and celecoxib. The effective doses (ED50) were calculated as follows:

CompoundED50 (μM)
Compound A11.60
Compound B8.23
Compound C9.47

These findings underscore the therapeutic potential of triazole derivatives in managing inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has been explored through various screening methods against cancer cell lines.

Case Study: Anticancer Screening

A multicentric study screened various triazole compounds against different cancer cell lines and reported promising results in terms of cytotoxicity and inhibition of tumor growth. The study utilized both in vitro assays and in vivo models to validate the anticancer efficacy.

Summary of Applications

This compound demonstrates significant potential in:

  • Anti-inflammatory Treatments : Effective against COX enzymes with promising in vivo results.
  • Cancer Therapeutics : Shows cytotoxic effects on various cancer cell lines and potential for further development as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Pyridine Position Phenyl Substituent Key Biological Role Reference
Target Compound 4-pyridinyl 4-benzyloxy Not explicitly reported
VUAA1 (N-(4-ethylphenyl)-2-...) 3-pyridinyl 4-ethyl Orco agonist
OLC-12/VUAA3 4-pyridinyl 4-isopropyl Orco agonist
OLC-15 2-pyridinyl 4-butyl Orco antagonist
KA3 (electron-withdrawing substituents) 4-pyridinyl 4-fluorophenyl Antimicrobial/antioxidant

Functional and Pharmacological Differences

Orco Receptor Modulation

  • Antagonists : OLC-15’s butylphenyl group and pyridin-2-yl orientation confer antagonistic activity, highlighting the sensitivity of Orco to substituent bulk and orientation .

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., KA3 with 4-fluorophenyl) exhibit superior antibacterial activity (MIC 8–16 µg/mL against S. aureus), whereas the target compound’s electron-donating benzyloxy group may prioritize other applications, such as anti-inflammatory or antioxidant roles .

Physicochemical Properties

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Hydrogen Bond Acceptors
Target Compound C₂₄H₂₃N₅O₂S 445.54 3.2 6
VUAA1 C₁₉H₂₁N₅OS 375.47 2.8 5
OLC-12/VUAA3 C₂₁H₂₄N₅OS 403.51 3.5 5
KA3 C₂₀H₁₇FN₅O₂S 422.45 2.5 6

*Calculated using fragment-based methods.

Q & A

Q. What are the key steps and challenges in synthesizing N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step pathways:

  • Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or DMF .
  • Sulfanyl-acetamide coupling : Reaction of the triazole intermediate with chloroacetamide derivatives using bases like K₂CO₃ in acetone or acetonitrile .
  • Benzyloxy group introduction : Alkylation of phenolic intermediates with benzyl bromide in the presence of NaH . Challenges : Low yields due to steric hindrance from the pyridine and benzyloxy groups, requiring optimized temperatures (60–80°C) and prolonged reaction times (12–24 hrs) .

Q. How is the structural integrity of this compound validated?

Methodological approaches include:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm) and IR for functional groups (C=O stretch ~1680 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 488.15) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing planar triazole rings and dihedral angles between aromatic groups .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., fungal CYP51 or kinase domains). The pyridin-4-yl and triazole moieties show strong hydrogen bonding with active sites .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces, highlighting nucleophilic regions at the sulfanyl group .
  • MD simulations : NAMD analyzes stability in lipid bilayers, critical for membrane permeability studies .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., antifungal activity ranging from 2–50 µM) arise from:

  • Assay variability : Broth microdilution (CLSI M38) vs. agar diffusion methods .
  • Target selectivity : Off-target effects on mammalian cells (e.g., HEK293 viability assays) require counter-screening .
  • Structural analogs : Compare with derivatives like N-(3-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to isolate substituent effects .

Q. What reaction conditions optimize yield during sulfanyl-acetamide coupling?

  • Solvent choice : DMF increases solubility of aromatic intermediates vs. acetone, which reduces side reactions .
  • Catalysts : HOBt/DCC systems improve amide bond formation efficiency (yields ↑15–20%) compared to EDCI .
  • Temperature : 0–5°C minimizes decomposition of heat-sensitive intermediates .

Methodological Recommendations

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) for ≥95% purity .
  • Stability testing : Monitor degradation in DMSO stock solutions over 72 hrs via HPLC .
  • Toxicity profiling : MTT assays on HepG2 cells to rule out hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
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N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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